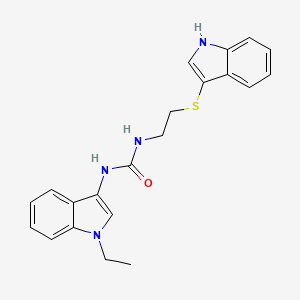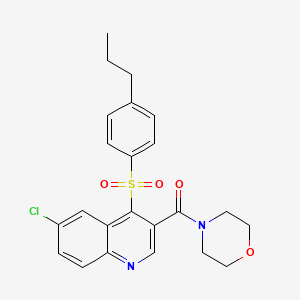
(6-Chloro-4-((4-propylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Chloro-4-((4-propylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C23H23ClN2O4S and its molecular weight is 458.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antimalarial Agents
Research into quinoline derivatives has shown promising results in the development of new antimicrobial and antimalarial agents. A study by Parthasaradhi et al. (2015) synthesized a series of novel quinoline-based 1,2,3-triazoles, demonstrating significant antimicrobial and antimalarial activity. These compounds provide a basis for further exploration into quinoline derivatives as potential treatments for infectious diseases (Parthasaradhi et al., 2015).
Imaging Agents in Parkinson's Disease
Another application is in the development of positron emission tomography (PET) imaging agents. Wang et al. (2017) detailed the synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This work underscores the utility of quinoline derivatives in creating diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Novel Fluorophores
Quinoline compounds have also been explored for their fluorescence properties. Hirano et al. (2004) discovered a novel fluorophore, 6-methoxy-4-quinolone, which exhibits strong fluorescence across a wide pH range in aqueous media. This characteristic makes it a valuable fluorescent labeling reagent for biomedical analysis (Hirano et al., 2004).
Organic Synthesis and Chemical Transformations
Quinoline derivatives have been extensively utilized in organic synthesis and chemical transformations. For example, Kravchenko et al. (2006) described the synthesis and chemical transformations of 6‐(morpholine‐4‐sulfonyl)‐quinoline‐2,3,4‐tricarboxylic acid, highlighting its potential in creating pharmacologically active compounds (Kravchenko et al., 2006).
Properties
IUPAC Name |
[6-chloro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-2-3-16-4-7-18(8-5-16)31(28,29)22-19-14-17(24)6-9-21(19)25-15-20(22)23(27)26-10-12-30-13-11-26/h4-9,14-15H,2-3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAOMXOGVFYISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
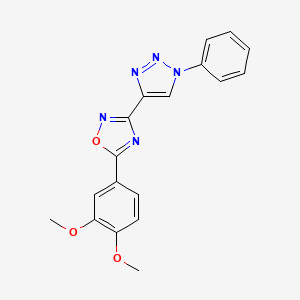
![N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2678901.png)
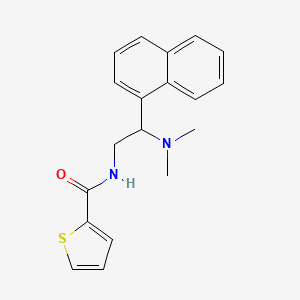
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2678904.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2678905.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)isoxazole-5-carboxamide](/img/structure/B2678910.png)
![N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide](/img/structure/B2678911.png)
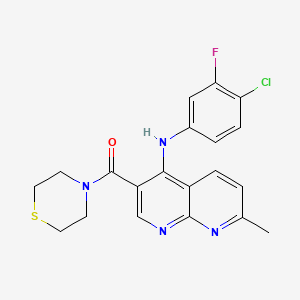
![1-(3-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2678914.png)
![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)
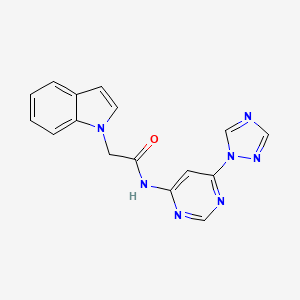

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)
